Pegvaliase

Description

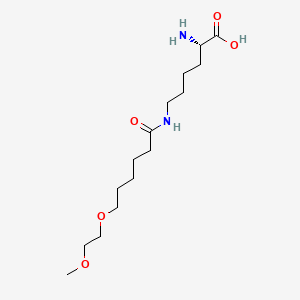

Structure

2D Structure

Properties

Key on ui mechanism of action |

Pegvaliase is a phenylalanine ammonia lyase (PAL) enzyme that temporarily restores the levels of deficient enzyme and reduces blood phenylalanine concentrations by converting phenylalanine to ammonia and _trans_-cinnamic acid. Formed conversion products are metabolized in the liver and later excreted in the urine. |

|---|---|

CAS No. |

1585984-95-7 |

Molecular Formula |

C15H30N2O5 |

Molecular Weight |

318.41 g/mol |

IUPAC Name |

(2S)-2-amino-6-[6-(2-methoxyethoxy)hexanoylamino]hexanoic acid |

InChI |

InChI=1S/C15H30N2O5/c1-21-11-12-22-10-6-2-3-8-14(18)17-9-5-4-7-13(16)15(19)20/h13H,2-12,16H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1 |

InChI Key |

NPOCDVAOUKODSQ-ZDUSSCGKSA-N |

Isomeric SMILES |

COCCOCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

COCCOCCCCCC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Pegvaliase Action

Enzymatic Conversion of Phenylalanine

The primary mechanism by which pegvaliase lowers phenylalanine levels is through the enzymatic conversion of L-phenylalanine into trans-cinnamic acid and ammonia (B1221849) nih.govdrugbank.comwikipedia.org. This reaction is catalyzed by the phenylalanine ammonia lyase (PAL) component of this compound nih.govdrugbank.com.

Substrate Specificity of Phenylalanine Ammonia Lyase (PAL)

Phenylalanine ammonia lyase is an enzyme that primarily acts on L-phenylalanine wikipedia.orgcreative-enzymes.com. It catalyzes the non-oxidative deamination of this amino acid wikipedia.orgfrontiersin.orgresearchgate.net. While PAL is highly specific for L-phenylalanine, some studies indicate it may have, to a lesser extent, specificity for L-tyrosine wikipedia.orgcreative-enzymes.complos.org. However, the therapeutic action of this compound in PKU is specifically focused on its activity against the accumulated L-phenylalanine nih.govdrugbank.com.

Catalytic Mechanism and Active Site Characteristics

The catalytic mechanism of PAL involves a spontaneous elimination reaction wikipedia.orgcreative-enzymes.com. The enzyme's active site contains a crucial electrophilic group, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) wikipedia.orgcreative-enzymes.comfrontiersin.orgebi.ac.uk. This MIO group is formed autocatalytically from a conserved alanine-serine-glycine tripeptide within the enzyme structure ebi.ac.ukbibliotekanauki.pl. The MIO cofactor sits (B43327) atop the positive pole of alpha helices in the active site, which enhances its electrophilicity wikipedia.orgcreative-enzymes.com.

The proposed catalytic mechanism involves an electrophilic attack by the MIO group on the aromatic ring of L-phenylalanine wikipedia.orgnih.govnih.gov. This attack activates the C-H bond on the beta carbon of the substrate, leading to deprotonation by a basic residue wikipedia.org. A carbanion intermediate is formed, which is stabilized by partially positive regions within the active site wikipedia.org. Subsequently, ammonia is eliminated from the substrate, resulting in the formation of trans-cinnamic acid and the regeneration of the MIO group wikipedia.orgnih.govnih.gov. The mechanism is thought to be similar to that of histidine ammonia-lyase wikipedia.orgcreative-enzymes.com.

The active site of PAL is composed of four identical subunits, with pairs of monomers forming a single active site wikipedia.orgcreative-enzymes.com. The dipole moments of several alpha helices in the active site contribute to the catalytic process wikipedia.orgcreative-enzymes.com. Specific residues within these helices and those contributing to MIO stabilization have been identified through structural and mutational studies wikipedia.orgcreative-enzymes.com.

Formation of trans-Cinnamic Acid and Ammonia

As a direct result of the PAL-catalyzed deamination of L-phenylalanine, two products are formed: trans-cinnamic acid and ammonia nih.govdrugbank.comwikipedia.orgfrontiersin.org. This reaction is the core biochemical event mediated by this compound that leads to the reduction of elevated phenylalanine levels in individuals with PKU nih.govdrugbank.com.

Subsequent Metabolic Fate of trans-Cinnamic Acid

The trans-cinnamic acid produced by the action of this compound is subsequently metabolized nih.govdrugbank.com. In humans, trans-cinnamic acid is primarily converted to acyl coenzyme-A (CoA) esters industrialchemicals.gov.au. These esters can undergo glycine (B1666218) conjugation, catalyzed by N-acetyl transferase, or rapid beta-oxidation to benzoylCoA industrialchemicals.gov.au. The benzoylCoA can then conjugate with glycine to form hippuric acid, or the CoA thioester can be hydrolyzed to free benzoic acid, which is subsequently excreted industrialchemicals.gov.au. The formed conversion products, including trans-cinnamic acid metabolites and ammonia, are ultimately metabolized in the liver and primarily excreted in the urine nih.govdrugbank.combiorxiv.org. Major urinary metabolites of cinnamic acid in humans include hippuric acid and glucuronic acid conjugates of benzoic acid industrialchemicals.gov.au.

Below is a summary of the enzymatic conversion:

| Substrate | Enzyme (this compound) | Products |

| L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | trans-Cinnamic Acid + Ammonia |

Below is a summary of the metabolic fate of trans-Cinnamic Acid:

| Intermediate | Metabolic Pathway(s) | Primary Excreted Metabolites |

| trans-Cinnamic Acid | Conversion to acyl CoA esters, Glycine conjugation, Beta-oxidation to BenzoylCoA | Hippuric acid, Benzoic acid conjugates (glucuronides) |

Protein Engineering and Rational Design of Pegvaliase

Recombinant Production of Phenylalanine Ammonia (B1221849) Lyase

The production of the AvPAL enzyme for Pegvaliase relies on recombinant DNA technology, enabling large-scale and controlled synthesis of the protein.

Selecting an appropriate expression system is crucial for efficient and cost-effective production of recombinant proteins.

Escherichia coli (E. coli) is a widely used host organism for the production of recombinant proteins due to its well-characterized genetics, ease of culture, rapid growth, and high expression levels. jfrm.ru The gene encoding Anabaena variabilis PAL (AvPAL) is cloned into expression vectors, such as pET28a, which are then used to transform E. coli strains like BL21 (DE3). nih.govmacrothink.orgmacrothink.org Optimization of culture conditions, including inducer concentration (e.g., IPTG), induction period, growth temperature, and shaking speed, can significantly impact the yield and solubility of the recombinant AvPAL. jfrm.runih.govmacrothink.orgmacrothink.org Studies have shown that factors like IPTG concentration and culture temperature are key in affecting the production yield of mutant AvPAL in E. coli. nih.gov

Following expression, the recombinant AvPAL must be purified from the E. coli cell lysate to obtain a product suitable for therapeutic use. Common purification methodologies leverage properties of the recombinant protein, such as the inclusion of affinity tags. For instance, recombinant PAL fused with a polyhistidine (His6-Tag) at the C-terminus allows for purification using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. nih.govmacrothink.orgresearchgate.net After loading the supernatant containing the recombinant protein onto a Ni-NTA column, washes with buffers containing increasing concentrations of imidazole (B134444) are used to elute the purified protein. nih.gov Further purification steps, such as hydrophobic interaction chromatography followed by anion exchange chromatography, have also been employed to purify recombinant PALs. plos.org Dialysis is typically performed after elution to exchange the buffer. nih.gov

Expression Systems for Recombinant Protein Synthesis

Polyethylene (B3416737) Glycol (PEG) Conjugation Strategies

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve the therapeutic properties of protein drugs. nih.govscispace.comucl.ac.bemdpi.com

PEGylation enhances the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins by altering their physicochemical properties. nih.govscispace.com The rationale for PEGylating enzymes like AvPAL includes increasing their molecular mass and hydrodynamic size, which can prolong circulation time by reducing renal clearance and protecting against enzymatic degradation. nih.govscispace.commdpi.com Crucially for a foreign enzyme like AvPAL, PEGylation helps to shield the protein from the host immune system, reducing immunogenicity and the generation of neutralizing antibodies that can diminish therapeutic efficacy. uliege.benih.govscispace.comucl.ac.belarvol.compnas.org This reduced immunogenicity is particularly important for enzymes from non-human sources used in enzyme replacement therapy. nih.govuliege.beplos.org While PEGylation offers significant advantages, it can sometimes lead to a loss of biological activity, necessitating optimization of the conjugation process. ucl.ac.bemdpi.comnih.gov

Chemical conjugation is a common method for attaching PEG chains to proteins. This process typically involves activating the PEG molecule with a reactive group that can form a stable covalent bond with specific amino acid residues on the protein surface. ucl.ac.bethermofisher.com One prevalent method utilizes PEG derivatives activated with N-hydroxysuccinimide (NHS) esters. thermofisher.comnih.govjenkemusa.comthermofisher.comwindows.net NHS esters react efficiently with primary amines, which are present at the N-terminus of a polypeptide chain and in the side chains of lysine (B10760008) residues, to form stable amide bonds. thermofisher.comnih.govjenkemusa.comthermofisher.com This reaction is typically carried out in physiological to slightly alkaline conditions (pH 7.2 to 9). thermofisher.com The degree of PEGylation, or the number of PEG chains attached per protein molecule, can be controlled by adjusting the molar ratio of the activated PEG reagent to the protein. nih.govjenkemusa.com Different types of NHS-PEG reagents exist, including linear and branched structures, with varying molecular weights, allowing for optimization of the PEGylation strategy for a particular protein. scispace.commdpi.comthermofisher.comjenkemusa.com While NHS-ester chemistry is widely used due to its simplicity and efficiency, it can result in heterogeneous mixtures of PEGylated isomers if multiple reactive sites are present on the protein. scispace.comnih.gov

Optimization of PEGylation Parameters for Activity Retention

PEGylation, the process of conjugating polyethylene glycol (PEG) chains to a protein, is a common strategy used to improve the pharmacokinetic and immunological properties of therapeutic proteins, including this compound newdrugapprovals.orgdrugbank.complos.orgnih.goviu.eduresearchgate.netresearchgate.netbookey.appresearchgate.netfrontiersin.orgdovepress.com. While PEGylation can reduce immunogenicity and increase half-life, it can also potentially reduce enzyme activity plos.orgnih.govdovepress.com. Therefore, optimizing PEGylation parameters is crucial to retain enzymatic function.

Studies have investigated the relationship between PEGylation levels and the effectiveness of rAvPAL-PEG in lowering Phe levels plos.orgnih.gov. It has been shown that PEGylation is critical for the efficacy of rAvPAL-PEG, as under-PEGylated rAvPAL had a lower pharmacodynamic effect plos.orgnih.govresearchgate.net. Optimizing the ratio of PAL to NHS-PEG during the conjugation reaction is important plos.orgnih.gov. For instance, evaluating different PAL:PEG ratios (e.g., 1:1.6, 1:2.4, and 1:3 moles R-NH2: moles NHS-PEG) has demonstrated that increased PEG coverage can lead to significantly greater Phe-lowering activity in vivo plos.orgnih.gov.

The molecular weight and architecture of the PEG molecule also influence the properties of the PEGylated protein frontiersin.orgdovepress.com. While the specific details for this compound regarding different PEG molecular weights and architectures are not extensively detailed in the provided snippets, research on other therapeutic proteins indicates that these parameters can impact activity retention, half-life, and immunogenicity frontiersin.orgdovepress.com.

Impact of PEGylation on Enzyme Stability and Activity

PEGylation has a significant impact on both the stability and activity of the PAL enzyme in this compound plos.orgnih.goviu.eduresearchgate.netdovepress.com. The addition of PEG can enhance stability and prolong the half-life of therapeutic enzymes in vivo by reducing proteolytic degradation and renal clearance iu.edufrontiersin.orgdovepress.com.

However, the PEGylation reaction can also lead to a reduction in the enzyme's intrinsic activity plos.orgnih.gov. Early PEGylation methods for rPAL were shown to reduce activity by up to 75% plos.orgnih.gov. This highlights the need for optimized PEGylation strategies that minimize activity loss while still achieving the desired improvements in pharmacokinetics and immunogenicity plos.orgnih.gov.

Furthermore, the stability of rAvPAL and rAvPAL-PEG can be influenced by formulation conditions. For example, rAvPAL and rAvPAL-PEG showed poor stability at 4°C, but the presence of L-phenylalanine and trans-cinnamate, the substrate and product of PAL, were identified as activity-stabilizing excipients plos.orgnih.gov. Adding a 2-fold molar excess of either trans-cinnamic acid or L-Phe was sufficient to improve activity retention during incubation at 37°C plos.orgnih.gov.

An Arrhenius plot analysis of rAvPAL-PEG formulated with and without stabilizers at various temperatures (4, 16, 25, 37, and 40°C) can provide detailed data on the impact of these excipients on the rate of activity decay, illustrating the importance of formulation in maintaining enzyme stability and activity plos.orgnih.gov.

Here is an example of how data on activity retention might be presented, based on the description in the search results plos.orgnih.gov:

| Formulation Component | Incubation Temperature (°C) | Activity Retention After X Hours (%) |

| rAvPAL-PEG alone | 37 | Data would show significant decay |

| rAvPAL-PEG + L-Phe | 37 | Improved retention |

| rAvPAL-PEG + t-CA | 37 | Improved retention |

Directed Evolution and Mutagenesis for Enhanced Enzymatic Function

Directed evolution and mutagenesis are powerful techniques used to improve the catalytic efficiency and other properties of enzymes like PAL researchgate.netnih.govnih.govbiorxiv.orgacs.orgaiche.orgrsc.orgsigmaaldrich.comwikipedia.orgthe-scientist.comresearchgate.netnih.gov. These methods allow for the exploration of sequence-function relationships and the identification of mutations that confer desired characteristics researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgresearchgate.net.

Deep Mutational Scanning (DMS) for Sequence-Function Relationship Elucidation

Deep mutational scanning (DMS) is a high-throughput method used to create a detailed sequence-function landscape of a protein researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgbiorxiv.org. By systematically introducing mutations and measuring the fitness or activity of each variant, DMS can reveal protein-wide sequence determinants of function researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.org. This approach has been applied to AvPAL to understand how different mutations affect its activity researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgbiorxiv.org.

DMS involves creating diverse libraries of protein variants, often through random mutagenesis, and then using a high-throughput screen (HTS) to evaluate their function researchgate.netnih.govnih.govbiorxiv.orgacs.orgaiche.orgbiorxiv.orgrsc.orgbiorxiv.org. By sequencing the libraries before and after selection or enrichment, the relative fitness of each mutation can be determined researchgate.netnih.govbiorxiv.org. This provides a comprehensive map of how single amino acid substitutions impact enzyme activity researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgbiorxiv.org.

Identification of Functionally Relevant Amino Acid Sites

Through DMS and other mutagenesis approaches, specific amino acid sites in AvPAL that are functionally relevant and can impact enzyme activity have been identified researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgresearchgate.net. DMS of AvPAL has revealed numerous "hotspots" – positions where mutations can lead to a positive change in enzyme fitness or activity researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgresearchgate.netbiorxiv.org. One study identified 79 such hotspots researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgresearchgate.netbiorxiv.org.

These identified sites provide targets for further focused mutagenesis to enhance specific enzyme properties researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgresearchgate.netbiorxiv.org. While some of these sites might be located within the active site, others can be distal but still influence catalytic function through conformational changes or effects on protein dynamics researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.org.

Single and Multi-Site Saturation Mutagenesis Approaches

Following the identification of functionally relevant sites, single and multi-site saturation mutagenesis approaches are employed to comprehensively explore the mutational landscape at these specific positions researchgate.netnih.govnih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.org. Saturation mutagenesis involves replacing the native amino acid at a chosen position with all 19 other standard amino acids nih.gov. This allows for a thorough evaluation of which substitutions at that site yield improved activity or other desired characteristics researchgate.netnih.govnih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.org.

Multi-site saturation mutagenesis extends this concept to simultaneously randomize multiple identified hotspots researchgate.netnih.govnih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.org. This is particularly useful for identifying beneficial combinations of mutations that may have synergistic effects on enzyme function researchgate.netnih.govnih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.org. By creating libraries containing all possible amino acid combinations at multiple sites, researchers can screen for variants with significantly enhanced catalytic activity researchgate.netnih.govnih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.org.

Studies on AvPAL have utilized this approach, selecting subsets of hotspot residues for comprehensive single- and multi-site saturation mutagenesis to further improve catalytic activity researchgate.netnih.govnih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.org. This has led to the identification of specific single and combined mutations that result in improved reaction kinetics researchgate.netnih.govnih.govbiorxiv.orgacs.orgresearchgate.netbiorxiv.org. For example, a double mutant (T102E-M222L) and a triple mutant (T012E-M222L-D306G) in AvPAL have shown significant improvements in turnover frequency (kcat) and catalytic efficiency biorxiv.org.

Mechanistic Basis of Improved Catalytic Activity

Understanding the mechanistic basis by which specific mutations enhance catalytic activity is crucial for rational enzyme engineering researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.org. Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are used to investigate the impact of beneficial mutations on the enzyme's catalytic cycle, substrate binding, and product release researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgnih.gov.

Studies using these computational approaches on engineered AvPAL variants have revealed that different mutations can improve catalytic activity through various mechanisms researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.org. These mechanisms can include stabilizing transition and intermediate states of the enzymatic reaction, improving the diffusion of the substrate (phenylalanine) into the active site, and decreasing product inhibition by trans-cinnamic acid researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.orgnih.gov. For instance, MD studies have shown how certain mutations can impact local fluctuations in the active site, influencing the near attack conformation required for catalysis nih.gov. Steered molecular dynamics (SMD) studies can further illustrate improved substrate diffusion in specific mutants nih.gov. QM/MM calculations can provide insights into how mutations stabilize transition states, leading to enhanced reaction rates nih.gov.

By elucidating these mechanisms, researchers gain a deeper understanding of the structure-function relationships in PAL, which can inform the design of further improved enzyme variants researchgate.netnih.govnih.govbiorxiv.orgacs.orgbiorxiv.org.

Stabilization of Transition and Intermediate States

Stabilizing the transition and intermediate states of an enzymatic reaction can lead to increased catalytic efficiency by lowering the activation energy barrier researchgate.net. Research on AvPAL has shown that certain mutations can improve catalytic activity by stabilizing the first transition and intermediate states formed during the conversion of phenylalanine researchgate.netnih.govbiorxiv.org. Computational modeling, such as QM/MM and MD simulations, has been used to investigate the reaction pathway and the formation of the first intermediate state where the substrate amine forms an attack conformation with the MIO (4-methylidene-imidazole-5-one) prosthetic group in the active site nih.govbiorxiv.org. These studies help to elucidate the mechanistic role of beneficial mutations in stabilizing these transient states researchgate.netnih.govbiorxiv.org.

Modulation of Substrate Diffusion into Active Site

Efficient substrate diffusion to the active site is crucial for optimal enzyme kinetics. Protein engineering efforts have explored modifications that can facilitate the movement of phenylalanine into the active site of AvPAL. Studies using molecular dynamics simulations have indicated that certain mutations can improve catalytic activity by enhancing substrate diffusion into the active site researchgate.netnih.govbiorxiv.orgescholarship.org. Understanding the dynamics of the enzyme and how mutations influence the accessibility of the active site to the substrate is a key aspect of rational design for improving enzyme efficiency.

High-Throughput Screening Methodologies for Enzyme Activity

High-throughput screening (HTS) methodologies are essential for evaluating large libraries of enzyme variants generated through protein engineering, such as directed evolution or saturation mutagenesis plos.orgfrontiersin.org. These methods allow for rapid identification of enzyme variants with desired characteristics, such as improved activity or stability researchgate.netplos.orgfrontiersin.org. For PAL, HTS assays have been developed to assess enzyme activity, enabling the screening of numerous mutants to identify those with enhanced catalytic properties researchgate.netresearchgate.net. These screening systems are crucial for exploring the sequence-function landscape of the enzyme and identifying beneficial mutations researchgate.net.

Advanced Protein Stabilization Technologies

Maintaining the stability of therapeutic enzymes is critical for their efficacy and shelf life. This compound, as a protein therapeutic, requires strategies to enhance its stability against thermal degradation and proteolytic cleavage dntb.gov.uabiorxiv.org.

Strategies to Enhance Thermal and Proteolytic Stability

Several strategies have been employed to enhance the thermal and proteolytic stability of proteins, including rational design based on structural analysis, directed evolution, and chemical modifications like pegylation frontiersin.orgresearchgate.net. For this compound, the base enzyme, AvPAL, has been engineered to improve its stability. Mutations, such as the C503S/C565S double mutant, have been introduced to reduce aggregation and improve thermal stability and resistance to proteolytic cleavage compared to other PALs researchgate.net. Pegylation, the covalent attachment of polyethylene glycol chains, is a key modification in this compound that enhances its stability, increases its half-life in circulation, and reduces immunogenicity nih.govplos.orgfrontiersin.orgfrontiersin.orgeuropa.eu. Studies have shown that pegylation can shield the enzyme from proteolytic enzymes frontiersin.orgresearchgate.net. Furthermore, the presence of the substrate L-phenylalanine (L-Phe) and the product trans-cinnamic acid (t-CA) has been shown to enhance the thermostability of rAvPAL, protecting the active site MIO prosthetic group from hydrolysis plos.org.

Here is a table summarizing the effect of Phe and t-CA on rAvPAL-PEG activity stability:

| Condition | T90 Activity Stability (weeks at 4°C) |

| Neutral-buffered saline solutions | Decreased over time |

| Tris-buffered saline (TBS) | Less stable |

| TBS with L-Phe and t-CA as excipients | Extended from 11 to 75 weeks |

Note: Data is based on findings regarding rAvPAL-PEG activity stability plos.org.

Incorporation into Biopolymeric Matrices (e.g., Silk Fibroin)

Another advanced strategy for protein stabilization is the incorporation of enzymes into biopolymeric matrices. Silk fibroin, a natural biopolymer, has emerged as a promising material for stabilizing therapeutic proteins due to its biocompatibility, biodegradability, and ability to preserve the bioactivity of embedded molecules dntb.gov.uabiorxiv.orgresearchgate.netacs.orgresearchgate.net. Research has explored the incorporation of PAL from Anabaena variabilis into silk fibroin matrices to enhance its stability dntb.gov.uabiorxiv.orgresearchgate.netacs.orgresearchgate.net. Studies have shown that embedding PAL in silk fibroin films can stabilize the enzyme at 37 °C and preserve its biological activity in simulated intestinal fluid, suggesting potential for oral administration dntb.gov.uabiorxiv.orgresearchgate.netacs.orgresearchgate.net. This approach offers a method to protect the enzyme from degradation in challenging environments and maintain its activity over extended periods without refrigeration biorxiv.org.

Here is a table illustrating the stability of PAL in silk films:

| Condition | Stability |

| PAL in solution stored at 37 °C | Completely lost activity after 42 days biorxiv.org |

| PAL (100 μg/mL) in 2% silk film stored at 37 °C | Preserved bioactivity for over a month biorxiv.org |

Note: Data is based on in vitro studies of PAL-silk films biorxiv.org.

Formulation Optimization for Enzyme Activity Preservation

Maintaining the enzymatic activity of this compound during storage and administration is crucial for its therapeutic efficacy. Formulation development efforts focused on identifying conditions and excipients that stabilize the rAvPAL-PEG conjugate. nih.gov

Studies revealed that the activity of rAvPAL (both pegylated and non-pegylated forms) would decrease over time in neutral-buffered saline solutions, a process accelerated by increasing temperature. nih.gov To counteract this, buffer conditions and various excipients were screened to find agents that could preserve enzyme activity. nih.gov

Notably, both the substrate of AvPAL, L-phenylalanine (L-Phe), and its enzymatic product, trans-cinnamic acid (t-CA), were identified as effective activity-stabilizing excipients in Tris-buffered saline (TBS) formulations. plos.orgnih.gov The presence of either L-Phe or t-CA significantly stabilized rAvPAL-PEG activity. nih.gov For instance, the addition of these excipients extended the time for 90% activity retention (T90) from 11 weeks to 75 weeks when stored at 4°C. nih.gov

It is believed that t-CA remains in the active site of PAL until displaced by a new L-Phe molecule. nih.gov In the absence of sufficient L-Phe, two of the four active sites of rAvPAL are occupied by t-CA. nih.gov The presence of either L-Phe (which is readily converted to t-CA) or t-CA is thought to act as a stabilizing agent by protecting the enzyme's active site from reactive oxygen species, thereby preserving the activity of rAvPAL-PEG. nih.gov

Research has also explored alternative formulation approaches for PAL stability, particularly in the context of developing an oral formulation. Although the currently approved this compound is an injectable solution drug-dev.comfda.gov, studies have investigated the stabilization of PAL within matrices like silk fibroin or plant-based capsules to protect the enzyme from degradation and improve its stability at higher temperatures. biorxiv.orgphenylketonurianews.com For example, incorporating Anabaena variabilis PAL into a silk fibroin matrix was shown to stabilize the enzyme at 37°C and preserve its activity in simulated intestinal fluid. biorxiv.org Plant-based oral capsule shells using combinations of agar-agar and hydroxypropyl methylcellulose (B11928114) also demonstrated the ability to preserve the storage stability of PAL activity, with optimal storage noted at 25°C. phenylketonurianews.com

The formulation of the approved this compound product is a clear to slightly opalescent, colorless to pale yellow sterile solution. europa.eufda.gov It is supplied in pre-filled syringes. europa.eudrug-dev.com

Example Data on Formulation Stability (Illustrative based on search findings):

| Formulation Condition | Stabilizing Excipient | Temperature (°C) | Approximate T90 (Weeks) | Source Snippet |

| Tris-buffered saline (TBS) | None | 4 | 11 | nih.gov |

| TBS | L-Phe or t-CA | 4 | 75 | nih.gov |

| Silk Film (100 μg/mL PAL, 2% Silk) | Silk Fibroin | 37 | >6 | biorxiv.org |

| Plant Capsule (10% Agar-agar, 5% HPMC) | Agar-agar, HPMC | 25 | >24 | phenylketonurianews.com |

Pharmacokinetics and Pharmacodynamics Preclinical and Mechanistic Insights

In Vivo Disposition of Pegvaliase

The in vivo disposition of this compound, encompassing its absorption, distribution, and clearance, is influenced by several factors, notably the patient's immune response. europa.euaccp1.org

Absorption Kinetics

Following subcutaneous administration, this compound is slowly absorbed. tga.gov.au Peak plasma concentrations (Cmax) are typically reached around 8 hours after administration at steady state during maintenance treatment. drugbank.comnih.govnih.govmedscape.com During the initial induction and titration phases of treatment, plasma this compound concentrations may be low or even below the lower limit of quantification, largely due to immune-mediated clearance. nih.govaccp1.orgtga.gov.au Steady state concentrations are generally achieved between 4 and 24 weeks after the initiation of dosing. tga.gov.au

Distribution Profile and Volume of Distribution

This compound circulates in the bloodstream, interacting with phenylalanine in the blood and tissues. patsnap.com The PEGylation contributes to a reduced volume of distribution compared to non-PEGylated proteins. nih.gov At steady state, the apparent volume of distribution following once-daily subcutaneous administration of 20 mg and 40 mg this compound was approximately 26.4 L and 22.2 L, respectively. drugbank.comnih.govaccp1.orgnih.govmedscape.comorpdl.org No significant protein binding has been reported for this compound. drugbank.comnih.gov

Here is a table summarizing the apparent volume of distribution at steady state:

| Dose (once daily subcutaneous) | Apparent Volume of Distribution (Mean ± SD) | Range |

| 20 mg | 26.4 ± 64.8 L | 1.8 to 241 L |

| 40 mg | 22.2 ± 19.7 L | 3.1 to 49.5 L |

Mechanisms of Enzyme Clearance

This compound is primarily cleared by immune-mediated mechanisms. accp1.orgtga.gov.au The development of antibodies to this compound, including anti-PAL and anti-PEG antibodies, significantly influences its clearance and exposure. europa.eunih.govaccp1.orgtga.gov.aueuropa.eu Higher antibody titers are associated with increased apparent clearance of this compound. europa.euaccp1.org The immune response, particularly in the early phases of treatment, leads to high immune-mediated clearance and lower drug exposure. nih.gov As the immune response matures with long-term treatment, drug clearance may be reduced, allowing for increased dosing to achieve target phenylalanine levels. europa.eunih.gov Following cellular uptake, the metabolism of the PAL enzyme is expected to occur via catabolic pathways, degrading it into small peptides and amino acids. drugbank.comnih.goveuropa.euaccp1.orgmedscape.com The PEG molecule is metabolically stable and is expected to be separated from the PAL protein and primarily eliminated by renal pathways. europa.eu However, the specific human elimination pathway of this compound has not been fully studied. drugbank.comnih.govaccp1.orgmedscape.com The mean half-life at steady state following once-daily subcutaneous administration of 20 mg and 40 mg this compound was approximately 47 hours and 60 hours, respectively. drugbank.comnih.govaccp1.orgmedscape.com The apparent clearance at steady state for the 20 mg and 40 mg doses was approximately 0.39 L/h and 1.25 L/h, respectively. drugbank.comnih.govaccp1.orgnih.govmedscape.com

Here is a table summarizing the elimination parameters at steady state:

| Dose (once daily subcutaneous) | Half-life (Mean ± SD) | Range | Apparent Clearance (Mean ± SD) |

| 20 mg | 47 ± 42 hours | 14 to 132 hours | 0.39 ± 0.87 L/h |

| 40 mg | 60 ± 45 hours | 14 to 127 hours | 1.25 ± 2.46 L/h |

Pharmacodynamic Relationship with Phenylalanine Metabolism

This compound exerts its pharmacodynamic effects by providing an alternative pathway for phenylalanine metabolism, thereby reducing elevated blood phenylalanine concentrations in patients with PKU. drugbank.compatsnap.comnih.goveuropa.eu

Enzyme Activity in Systemic Circulation

As a phenylalanine ammonia (B1221849) lyase enzyme, this compound catalyzes the conversion of phenylalanine to ammonia and trans-cinnamic acid directly in the systemic circulation. drugbank.compatsnap.comnih.goveuropa.eu This activity is independent of the deficient intracellular PAH enzyme and its cofactor, tetrahydrobiopterin (B1682763) (BH4). europa.eu The presence of circulating this compound enzyme activity allows for the breakdown of excess phenylalanine that accumulates due to impaired PAH function.

Influence of Immunological Responses on Pharmacokinetics

The immune response to this compound is a critical determinant of its pharmacokinetic behavior, leading to considerable inter-patient and intra-patient variability in drug exposure. tga.gov.aunih.gov The development of anti-drug antibodies (ADAs) is a common occurrence in patients treated with this compound. drugs.comaccp1.org These antibodies can include those directed against the PAL protein moiety (anti-PAL IgG and IgM) and those against the polyethylene (B3416737) glycol (PEG) component (anti-PEG IgG and IgM), as well as neutralizing antibodies (NAbs) capable of inhibiting enzyme activity. tga.gov.audrugs.comnih.goveuropa.eueuropa.eu

The immune response typically develops within the first few months of treatment, with antibody titers often peaking during the early induction and titration phases. drugs.comnih.govnih.gov This early immune response is associated with significant immune-mediated clearance of this compound. nih.govnih.govresearchgate.netresearchgate.net

Immune-mediated mechanisms are the primary route of this compound clearance following repeat dosing. tga.gov.aueuropa.eu The formation of immune complexes involving this compound and ADAs contributes to this clearance, often via the reticuloendothelial system. nih.gov

During the initial phases of treatment (induction and titration), when the early immune response is peaking and antibody titers are rising, immune-mediated clearance of this compound is high. nih.govnih.govresearchgate.netresearchgate.net This elevated clearance results in lower drug exposure despite increasing doses. nih.govnih.govresearchgate.netresearchgate.net

As treatment continues and the immune response matures, typically after the first 6 to 9 months, immune-mediated clearance tends to decrease. tga.gov.aunih.govnih.govresearchgate.net This maturation allows for higher drug exposure to be achieved with continued or increased dosing, contributing to improved pharmacodynamic effects (reduction in blood Phe levels). nih.govnih.govresearchgate.netresearchgate.net

A clear inverse relationship exists between ADA titers and this compound plasma exposure. europa.eueuropa.eunih.goveuropa.eutga.gov.au Patients with lower antibody titers, including lower NAb titers, generally exhibit higher this compound concentrations due to reduced immune-mediated clearance. tga.gov.aueuropa.eueuropa.eutga.gov.au Conversely, patients with higher antibody titers tend to have lower plasma this compound concentrations when receiving similar doses. nih.govnih.gov

This relationship is particularly evident during the early treatment phase. europa.eueuropa.eutga.gov.au During this period of high immune-mediated clearance and lower doses, patients with higher antibody titers achieve less reduction in blood Phe levels. europa.eueuropa.eutga.gov.au

However, studies have shown that even patients with higher ADA titers can achieve substantial and sustained reductions in blood Phe with continued treatment and individualized dose titration. nih.govnih.govnih.gov After the immune response matures, antibody titers tend to stabilize, and dose increases are not associated with a rise in antibody titers. europa.eunih.gov This allows for dose adjustments to overcome the impact of immune-mediated clearance and achieve effective plasma concentrations necessary for optimal blood Phe reduction. europa.eueuropa.eunih.goveuropa.eutga.gov.au

While higher antibody titers are associated with lower this compound exposure and can necessitate higher doses to achieve efficacy, no specific antibody titer has been identified as a direct predictor of the required this compound dose or the likelihood of developing hypophenylalaninemia due to the substantial variability in antibody responses among patients. tga.gov.aueuropa.eueuropa.eu

The following table illustrates the general relationship observed between antibody titers and this compound exposure, based on clinical trial findings:

| Antibody Titer Level | Immune-Mediated Clearance | This compound Plasma Concentration (on similar doses) | Likelihood of Achieving Target Exposure Early in Treatment |

| Lower | Lower | Higher | Higher |

| Higher | Higher | Lower | Lower |

Note: This table provides a simplified overview based on observed trends in clinical studies. Individual patient responses can vary.

| Antibody Type | Typical Onset/Peak (Months) | Trend Over Long-Term Treatment | Association with Immune-Mediated Clearance |

| Anti-PAL IgM | ~2 months, then gradually decreasing tga.gov.aueuropa.eueuropa.eu | Declining tga.gov.aueuropa.eueuropa.eu | Contributes, particularly early nih.gov |

| Anti-PAL IgG | ~4 months, then stable tga.gov.aueuropa.eueuropa.eu | Stable tga.gov.aueuropa.eueuropa.eu | Contributes nih.gov |

| Anti-PEG IgM | 1-3 months, then returning to baseline tga.gov.aueuropa.eueuropa.eu | Returning to baseline tga.gov.aueuropa.eueuropa.eu | Contributes, particularly early nih.gov |

| Anti-PEG IgG | 1-3 months, then returning to baseline tga.gov.aueuropa.eueuropa.eu | Returning to baseline tga.gov.aueuropa.eueuropa.eu | Contributes, particularly early nih.gov |

| Neutralizing Antibodies (NAb) | Majority by 1 year, then stable europa.eueuropa.eutga.gov.au | Stable europa.eueuropa.eutga.gov.au | Inhibits enzyme activity and contributes to clearance nih.gov |

| Total Anti-Pegvaliase Antibodies (TAb) | Nearly all by Week 4, sustained europa.eueuropa.eu | Sustained europa.eueuropa.eu | Primary driver of immune-mediated clearance tga.gov.aueuropa.eueuropa.eu |

Note: This table summarizes typical immune response patterns; individual responses may vary.

Immunological Aspects of Pegvaliase

Characterization of Anti-Drug Antibody (ADA) Response

The development of anti-drug antibodies (ADAs) is a common occurrence with protein therapeutics, including pegvaliase. nih.govfrontiersin.org The ADA response to this compound involves antibodies directed against both the PAL protein component and the PEGylation moiety. nih.goveuropa.eubiomarin.com

Development and Kinetics of ADAs

In clinical trials, nearly all patients treated with this compound developed a sustained total anti-pegvaliase antibody (TAb) response, with most patients becoming positive by Week 4 of treatment. europa.eubiomarin.com The mean TAb titres were sustained throughout long-term treatment, exceeding 3 years after initiation. europa.eubiomarin.com

The kinetics of antibody development differ between anti-PAL and anti-PEG antibodies. Anti-PAL antibodies, specifically IgM and IgG isotypes, were detected in nearly all treated patients. Anti-PAL IgM titres typically peaked around 2 months after treatment initiation and gradually declined over time. europa.eubiomarin.com Anti-PAL IgG was detected in almost all patients by 4 months and the mean titres remained relatively stable during long-term treatment. europa.eubiomarin.com

In contrast, this compound induced anti-PEG IgM and IgG responses were also detected in nearly all patients, but their kinetics were more transient. europa.eubiomarin.com Mean anti-PEG antibody titres peaked earlier, typically at 1 to 3 months after treatment initiation, and returned to baseline levels in the majority of patients by 6 to 9 months. nih.goveuropa.eubiomarin.com

The early immune response, characterized by peaking anti-PEG IgM and IgG and anti-PAL IgM titres, was associated with higher immune-mediated this compound clearance. nih.govnih.gov As the immune response matured over 6 to 9 months, drug clearance reduced, allowing for dose increases and improved blood phenylalanine reduction. nih.govnih.gov

Here is a summary of the kinetics of antibody responses:

| Antibody Specificity | Isotype | Time to Peak Titre (approx.) | Long-term Persistence |

| Anti-PAL | IgM | 2 months | Gradually declining |

| Anti-PAL | IgG | 4 months | Relatively stable |

| Anti-PEG | IgM | 1-3 months | Return to baseline by 6-9 months |

| Anti-PEG | IgG | 1-3 months | Return to baseline by 6-9 months |

| Total Anti-Pegvaliase | All isotypes | By Week 4 | Sustained through long-term treatment |

Neutralizing Antibody (NAb) Formation and Persistence

Neutralizing antibodies (NAbs) capable of inhibiting the enzymatic activity of PAL were detected in a majority of patients by one year after treatment initiation. europa.eubiomarin.com Mean NAb titres were relatively stable throughout long-term treatment. europa.eubiomarin.com

Specificity of Antibody Responses (e.g., Anti-PAL, Anti-PEG)

The antibody response to this compound is directed against both the protein component (PAL) and the PEGylation component. nih.goveuropa.eubiomarin.com Anti-PAL antibodies are likely a typical CD4-dependent antibody response against a foreign protein. nih.gov The transient nature of the anti-PEG response might be due to a low-affinity, CD4-independent antibody response. nih.gov

Antibodies binding to the PEG portion of this compound raise the potential for binding with other PEGylated therapeutics, which could lead to increased hypersensitivity to other PEGylated injectables. europa.eubiomarin.com

Isotype Analysis of Immune Response (IgM, IgG)

Immunogenicity monitoring in clinical trials included the assessment of IgM and IgG antibodies specific to both PAL and PEG. nih.govtga.gov.aueuropa.eu

Anti-PAL IgM was detected early in treatment, peaking around 2 months, with titres gradually decreasing over time. europa.eubiomarin.com Anti-PAL IgG was detected by 4 months and remained stable long-term. europa.eubiomarin.com

Anti-PEG IgM and IgG responses peaked earlier (1-3 months) and were generally transient, returning to baseline levels in most patients by 6-9 months. nih.goveuropa.eubiomarin.com

The presence of anti-PEG IgM and IgG, along with anti-PAL IgM, was highest during the early treatment phase and correlated with higher circulating immune complex (CIC) levels and complement activation. nih.govnih.gov As anti-PEG antibodies decreased, CIC levels and complement activation also declined. nih.govnih.gov

While IgE antibodies are typically associated with immediate hypersensitivity, this compound-specific IgE was not detected in patients experiencing acute systemic hypersensitivity reactions. nih.govnih.goveuropa.eubiomarin.com Laboratory evidence was more consistent with immune complex-mediated (Type III) hypersensitivity. nih.govnih.gov

Here is a summary of antibody isotype kinetics:

| Antibody Specificity | Isotype | Peak Incidence/Titres | Decline |

| Anti-PAL | IgM | ~2 months | Gradual decline over time |

| Anti-PAL | IgG | By 4 months | Stable long-term |

| Anti-PEG | IgM | 1-3 months | Return to baseline by 6-9 months |

| Anti-PEG | IgG | 1-3 months | Return to baseline by 6-9 months |

| This compound-specific | IgE | Not detected in HAEs | N/A |

Molecular Basis of Immunogenicity

The immunogenicity of this compound is primarily driven by its composition, which includes a protein derived from a non-human organism and the modification with PEG. nih.govnih.gov

Immunogenic Potential of Non-Human Origin Enzymes

This compound utilizes phenylalanine ammonia-lyase (PAL) derived from Anabaena variabilis, a cyanobacterium. patsnap.comnih.gov Enzymes of non-human origin are recognized as foreign by the human immune system and thus possess inherent immunogenic potential. nih.govplos.org The use of a bacterially derived PAL enzyme is a key factor contributing to the expected immune response to this compound. nih.gov

PEGylation, the process of conjugating the PAL enzyme with polyethylene (B3416737) glycol molecules, is employed to enhance the enzyme's stability and reduce its immunogenicity. patsnap.comnih.govplos.org While PEGylation can attenuate the immune response, it does not eliminate it entirely. plos.org Studies have shown that PEGylated proteins can still induce anti-PEG antibodies and complement activation in addition to anti-drug antibodies. nih.govacs.org

The immune response to this compound, particularly the formation of ADAs against the non-human derived PAL and the PEG component, can lead to immune-mediated clearance of the drug, affecting its pharmacokinetics and potentially its efficacy. nih.govnih.gov This immunogenic response necessitated the development of an induction, titration, and maintenance dosing regimen to manage the immune response and optimize treatment outcomes. nih.govtga.gov.au

Role of PEGylation in Modulating Immunogenicity

PEGylation, the process of conjugating polyethylene glycol chains to a protein, is commonly employed to improve the pharmacokinetic properties of therapeutic proteins, including increasing half-life and reducing immune recognition europa.eunih.govacs.org. In the case of this compound, PEGylation of the Anabaena variabilis PAL enzyme is intended to decrease its immunogenicity and enhance its stability in the body. drugbank.comeuropa.eupatsnap.com While PEGylation can blunt the immune response, it does not completely eliminate it. plos.org Studies have shown that patients treated with this compound develop antibodies against both the PAL protein and the PEG component. nih.goveuropa.eu The extent and characteristics of PEGylation, such as the size and number of PEG molecules attached, can influence the degree of immunogenicity reduction. acs.orgplos.org Research in animal models suggested that increased PEGylation could correlate with decreased immunogenicity and increased efficacy. plos.org

Epitope Mapping and Identification of Immunodominant Regions

Epitope mapping is a technique used to identify the specific regions on an antigen (in this case, this compound) that are recognized and bound by antibodies. For this compound, epitope mapping of the PAL enzyme can help understand which parts of the protein are most likely to trigger an immune response. Pepscan analysis, which utilizes overlapping peptides covering the enzyme sequence, can be used to reveal linear epitopes recognized by antibodies. google.com Identifying these immunodominant regions on the PAL protein can potentially inform strategies to modify the enzyme and reduce its immunogenicity, for instance, by mutating residues within or near these epitopes. google.com

Methodologies for Immunogenicity Assessment

Assessing the immunogenicity of this compound involves detecting and characterizing ADAs. A multi-tiered approach is typically employed, including screening, confirmatory, and titration assays. biorxiv.orgbiogenes.de These assays aim to determine the presence, titer, and characteristics (e.g., isotype, neutralizing capacity) of ADAs. europa.eu

Assay Development and Validation for ADA Detection

Developing and validating robust and sensitive assays for ADA detection is critical for accurately assessing the immune response to this compound. biorxiv.orgfda.gov These assays must be able to detect ADAs in the presence of circulating drug, which can interfere with antibody binding. fda.govresearchgate.net Validation involves establishing assay parameters such as sensitivity, drug tolerance, and specificity. nih.gov

Hybrid Ligand-Binding/Mass Spectrometry Assays

Hybrid ligand-binding/mass spectrometry (LB/MS) assays represent an advanced approach for ADA analysis. nih.govjournalofappliedbioanalysis.com These methods combine the target analyte enrichment capabilities of ligand-binding assays with the specificity and sensitivity of mass spectrometry. journalofappliedbioanalysis.comkcasbio.com For this compound, a hybrid LB/MS neutralizing antibody (NAb) assay was developed to specifically evaluate antibodies capable of inhibiting the enzyme's activity. nih.gov This approach can provide detailed information about ADA characteristics, including isotyping and semi-quantitation, by detecting surrogate peptides from antibody heavy chains. journalofappliedbioanalysis.com The workflow typically involves immunocapture of ADAs or ADA-drug complexes, followed by elution, digestion, and LC/MS analysis. journalofappliedbioanalysis.com

Bridging Assays and Capillary-Based Immunoassays

Bridging immunoassays are a widely used format for detecting ADAs. nih.govpegsummit.com These assays typically involve using labeled drug to capture and detect ADAs, forming a "bridge" between the labeled drug molecules via the ADA. biogenes.deresearchgate.net While effective for high-throughput screening, bridging assays can be susceptible to interference from high drug concentrations or target molecules. researchgate.netpegsummit.com

Capillary-based immunoassays, such as those utilizing platforms like Peggy Sue, offer an alternative approach for ADA detection and characterization. pegsummit.com These methods can separate proteins by size or charge and provide comparable results to traditional bridging assays with advantages such as reduced sample volume and the ability to characterize the immunogenic agent based on charge or size. pegsummit.com

Characterization of Critical Reagents in Immunoassays

The performance, accuracy, and reproducibility of immunoassays for ADA detection are heavily reliant on the quality and characteristics of critical reagents. bio-rad-antibodies.comworldwide.combio-rad-antibodies.com Critical reagents in this context include the drug itself (used for capture and detection), labeled antibodies, and positive and negative controls. bio-rad-antibodies.comimmunologixlabs.com

Thorough characterization of these reagents is essential throughout the assay development process and for ensuring consistency between different reagent lots. worldwide.combio-rad-antibodies.comimmunologixlabs.com Key characteristics to assess include concentration, binding activity, purity, aggregation, and molecular weight. bio-rad-antibodies.combio-rad-antibodies.comimmunologixlabs.com Techniques such as SDS-PAGE and size exclusion chromatography (SEC) can be used to verify the purity and monodispersity of protein reagents. bio-rad-antibodies.combio-rad-antibodies.com Assessing binding affinity is also important to ensure that the labeling process does not adversely affect the reagent's ability to bind to the analyte. immunologixlabs.com Scientifically driven characterization of critical reagents helps ensure reliable data and can aid in troubleshooting assay performance issues. bio-rad-antibodies.comimmunologixlabs.com

Detection of Drug-Specific IgE and Anti-PEG Antibodies

The administration of this compound, a PEGylated recombinant phenylalanine ammonia (B1221849) lyase (PAL) enzyme, has been shown to elicit an immune response in patients. This response includes the development of antibodies against both the PAL protein component and the polyethylene glycol (PEG) moiety. The detection and characterization of these antibodies, particularly drug-specific IgE and anti-PEG antibodies, are crucial for understanding the immunological profile of this compound and its potential clinical implications.

Clinical trials evaluating this compound have extensively monitored the development of anti-drug antibodies (ADAs), including specific isotypes such as IgM and IgG antibodies against PAL and PEG nih.goveuropa.eu. The immune response to this compound typically occurs in a biphasic manner nih.gov. Early in treatment (generally within the first 6 months), the response is predominantly characterized by the presence of anti-PEG IgM, anti-PEG IgG, and anti-PAL IgM antibodies nih.gov. As treatment continues into the later phase (beyond 6 months), the immune response shifts, with anti-PAL IgM and anti-PAL IgG becoming more prominent, while anti-PEG antibody levels tend to decrease nih.gov.

Studies have demonstrated that nearly all patients treated with this compound develop anti-PAL IgM within approximately 2 months of treatment initiation, with titers gradually declining over time europa.eutga.gov.au. Anti-PAL IgG is typically detected in most patients by 4 months and remains relatively stable during long-term therapy europa.eutga.gov.au. Similarly, this compound induces anti-PEG IgM and IgG responses in almost all patients, with mean titers peaking between 1 to 3 months after starting treatment and generally returning to baseline levels in the majority of patients by 6 to 9 months europa.eutga.gov.au.

The detection of drug-specific IgE antibodies is particularly relevant in the context of immediate hypersensitivity reactions, which have been observed with this compound treatment nih.gov. However, research findings indicate that drug-specific IgE has not been detected in patients experiencing hypersensitivity events nih.govresearchgate.netnih.govnih.govresearchgate.net. Specifically, in clinical trials, all patients who experienced acute systemic hypersensitivity reactions tested negative for this compound-specific IgE at or near the time of the event tga.gov.aunih.gov. This suggests that the acute systemic hypersensitivity reactions observed with this compound are likely not IgE-mediated Type I hypersensitivity, but rather consistent with a Type III immune complex-mediated mechanism europa.eutga.gov.auresearchgate.netnih.gov.

Interference from non-IgE ADAs (such as IgG and IgM) can pose a challenge in accurately measuring drug-specific IgE levels sci-hub.se. A method involving the depletion of interfering IgG and IgM from serum samples has been developed to improve the accuracy of detecting low concentrations of drug-specific IgE in the presence of high-titer ADAs of other isotypes nih.govsci-hub.se.

The presence of anti-PEG antibodies, both pre-existing and treatment-induced, is a known phenomenon with PEGylated therapeutics acs.orgresearchgate.net. Studies have shown that a majority of patients in this compound clinical trials developed anti-PEG IgM and IgG antibodies europa.eutga.gov.au. These antibodies peak in the early treatment phase and generally decline over time nih.goveuropa.eutga.gov.au. While the presence of anti-PEG antibodies has been associated with increased risks of adverse reactions and accelerated blood clearance of PEGylated drugs in some contexts, the clinical impact of anti-PEG antibodies in patients receiving this compound has been further investigated researchgate.netmedrxiv.org. Although higher antibody titers, including anti-PEG antibodies, were associated with higher rates of hypersensitivity reactions in clinical trials, no single immunologic parameter was found to be directly predictive of immune-mediated adverse events fda.gov.

The following table summarizes key findings regarding the detection of anti-PAL and anti-PEG antibodies in this compound-treated patients based on available research:

| Antibody Type | Isotype | Incidence (Clinical Trials) | Peak Titers | Duration |

| Anti-PAL | IgM | Nearly all patients europa.eutga.gov.au | ~2 months europa.eutga.gov.au | Gradually decline over time europa.eutga.gov.au |

| Anti-PAL | IgG | Nearly all patients europa.eutga.gov.au | ~4 months europa.eutga.gov.au | Relatively stable through long-term treatment europa.eutga.gov.au |

| Anti-PEG | IgM | Nearly all patients europa.eutga.gov.au | 1-3 months europa.eutga.gov.au | Return toward baseline by 6-9 months in most patients europa.eutga.gov.au |

| Anti-PEG | IgG | Nearly all patients europa.eutga.gov.au | 1-3 months europa.eutga.gov.au | Return toward baseline by 6-9 months in most patients europa.eutga.gov.au |

| This compound-specific | IgE | Not detected in patients with acute systemic hypersensitivity reactions tga.gov.aunih.gov | N/A | N/A |

Preclinical Research and Animal Model Studies

Development and Characterization of PKU Animal Models

The development of animal models for PKU involves introducing genetic modifications or other interventions that lead to a deficiency in phenylalanine hydroxylase (PAH) activity, mimicking the human condition. These models are then characterized to ensure they exhibit the biochemical and phenotypic abnormalities observed in human patients.

Mouse Models (e.g., ENU2/Pahenu2 Mouse)

Mouse models, particularly the ENU2/Pahenu2 mouse, are the most commonly used preclinical models for studying PKU due to their genetic tractability and relative ease of handling. The Pahenu2 mutation, often chemically induced, results in a deficiency in PAH activity. nih.govnih.govplos.orgnih.gov

The ENU2/Pahenu2 mouse model effectively recapitulates key biochemical features of human PKU, exhibiting significantly elevated plasma phenylalanine (Phe) levels, typically 10–20 times greater than those of normal littermates, and reduced tyrosine levels. nih.govnih.govplos.orgnih.gov This biochemical imbalance is central to the pathophysiology of PKU.

Beyond biochemical changes, these mice also demonstrate neurocognitive deficits that model aspects of untreated human PKU. Studies have shown that ENU2 mice exhibit impaired behavioral and cognitive functions, including deficits in learning and memory tasks. nih.govplos.orgnih.govplos.orgnih.gov The severity of these behavioral symptoms and associated brain aminergic deficits can correlate with increasing levels of hyperphenylalaninemia. nih.govplos.org Brain abnormalities observed in these models include hypomyelination and altered brain weight. plos.orgmdpi.com

Mouse models, especially the ENU2 mouse, are extensively used to evaluate the efficacy of enzyme substitution therapies like pegvaliase. Preclinical studies in these models have demonstrated the ability of pegylated phenylalanine ammonia (B1221849) lyase (PEG-PAL), the enzymatic component of this compound, to lower elevated Phe levels in both the blood and brain. nih.govpnas.orgresearchgate.net

Elevated Phe levels in PKU are known to disrupt neurotransmitter synthesis and metabolism in the brain. nih.govnih.gov Mouse models are valuable for investigating these effects and assessing the impact of therapies on these pathways. Studies in Pahenu2 mice have shown decreased levels of biogenic amines, such as serotonin (B10506) and dopamine, in various brain regions. nih.govplos.orgplos.orgnih.govbiorxiv.org Phenylalanine is a competitive inhibitor of enzymes crucial for the synthesis of these neurotransmitters, such as tyrosine hydroxylase and tryptophan hydroxylase. nih.gov

Research using PKU mouse models has explored the relationship between Phe reduction and the normalization of neurotransmitter biosynthesis pathways. nih.gov this compound treatment has been associated with the correction of brain monoamine neurotransmitter content in ENU2 mice. nih.govresearchgate.net Computational models validated by experimental data from PKU mice further support the link between elevated brain Phe and impaired neurotransmitter metabolism, particularly affecting dopaminergic and serotonergic pathways. biorxiv.org Protein expression profiling in the Pahenu2 mouse brain has also indicated that processes such as neuron differentiation, dendritic growth, and cerebral glucose metabolism are affected, potentially contributing to brain dysfunction in PKU. nih.govfrontiersin.org

Evaluation of Enzyme Substitution Therapy Efficacy

Large Animal Models (e.g., Pig Models)

While mouse models provide valuable insights, large animal models, such as pig models, offer advantages due to their greater physiological and anatomical similarities to humans. mdpi.comnih.govphenylketonurianews.comphenylketonurianews.com

Pig models of PKU, often generated using gene-editing technologies like CRISPR/Cas9 to introduce mutations in the PAH gene, aim to provide a more accurate preclinical representation of the human disease. mdpi.comnih.govphenylketonurianews.comphenylketonurianews.comfrontiersin.org Pigs possess a body and brain size, anatomy, physiology, metabolism, and genome sequence that are more closely correlated with humans compared to rodents. nih.govphenylketonurianews.comphenylketonurianews.com Notably, brain growth, development, and anatomy are similar between humans and pigs, as both have gyrencephalic brains, in contrast to the lissencephalic brains of rodents. nih.gov

Biochemically, PAH-deficient pig models exhibit hyperphenylalaninemia, consistent with classical PKU. mdpi.comnih.gov Some models have shown extraordinarily high blood Phe concentrations, exceeding those typically seen in Pahenu2 mice or even untreated human patients with classical PKU. mdpi.comnih.gov Phenotypically, these pigs can display hypopigmentation and juvenile growth retardation, features also observed in human PKU. mdpi.comnih.govphenylketonurianews.com While some neurological features observed in humans may not be fully replicated in all mouse models, large animal models like pigs may offer a better platform for investigating the neuroanatomical and functional correlates of PKU and assessing the neurological outcomes of therapeutic interventions. mdpi.comphenylketonurianews.com Brain MRI studies in PKU pig models have revealed reduced volumes in various brain regions, including cortical gray matter, white matter, subcortical regions, and the cerebellum, along with increased ventricular volume, consistent with a loss of brain tissue. nih.govphenylketonurianews.com These findings underscore the value of large animal models for studying the structural brain changes associated with PKU.

Assessment of Systemic Therapeutic Effects

In Pahenu2 mouse models, in vivo pharmacology studies have demonstrated that this compound can lead to dose-related reductions in plasma phenylalanine levels. tga.gov.aueuropa.eu These reductions were accompanied by improvements in several PKU-associated phenotypes, such as weight gain and neuropathology. tga.gov.aueuropa.eu Studies in female mice also showed improvements in neonatal survival, although the direct relevance to humans is considered limited. europa.eu

Zebrafish Models for High-Throughput Screening

Zebrafish (Danio rerio) have emerged as a complementary model organism in drug discovery, including for metabolic disorders like PKU. mdpi.comzeclinics.com Their small size, rapid development, genetic similarity to humans, and optical transparency during early developmental stages make them suitable for high-throughput screening (HTS) of therapeutic compounds. mdpi.comzeclinics.complos.orgnih.gov While not specifically detailed for this compound in the search results, zebrafish models offer a platform for efficiently evaluating the biological activity of numerous chemical compounds and can be used to model human diseases through genetic manipulation. mdpi.comzeclinics.com This suggests their potential utility in early-stage screening and assessment of this compound or modified versions.

Pharmacological and Mechanistic Investigations in Animal Models

Preclinical studies in animal models have provided insights into the pharmacological effects and mechanisms of this compound.

Dose-Dependent Reductions in Plasma Phenylalanine

Studies in ENU2 mice have consistently shown that this compound administration results in dose-dependent reductions in plasma phenylalanine levels. tga.gov.aueuropa.eu For instance, weekly subcutaneous administration of this compound at doses such as 80 mg/kg in male PKU mice has been shown to lower plasma Phe levels significantly. nih.gov This dose-dependent effect is a key pharmacological characteristic observed in these models.

Effects on Body Weight and Neuropathology

This compound treatment in ENU2 mice has been associated with improvements in body weight gain, which is often impaired in untreated PKU models. tga.gov.aueuropa.eu Furthermore, studies have investigated the effects of this compound on neuropathology in these mice. Elevated phenylalanine levels in PKU are thought to contribute to deficiencies in monoamine neurotransmitters and subsequent neurocognitive dysfunction. nih.govresearchgate.netfrontiersin.org A natural history evaluation in a PKU mouse model revealed a decrease in tyrosine hydroxylase (TH) immunoreactivity in several brain regions. kcl.ac.uknih.govresearchgate.net Following this compound treatment, an increase in the number of TH-positive neurons was observed in several brain regions compared to placebo-treated mice, indicating a partial rescue of this neuropathological feature. kcl.ac.uknih.govresearchgate.net While statistically significant, these changes were noted to be small compared to wild-type controls. europa.eu

Prevention and Reappearance of Cognitive Deficits

Studies in Pahenu2 mice have explored the impact of this compound treatment on cognitive deficits associated with hyperphenylalaninemia. Lifelong weekly treatment with this compound initiated near birth prevented the cognitive deficits observed in mice with high phenylalanine levels. researchgate.netresearchgate.netnih.gov However, cognitive deficits reappeared in mice that were treated with this compound from birth but had the treatment discontinued (B1498344) in adulthood. researchgate.netresearchgate.netnih.gov This suggests that continuous treatment may be necessary to maintain cognitive function. Twice-weekly injections also prevented cognitive deficits, but these deficits re-emerged in early-treated animals if this compound treatment was discontinued during adulthood, particularly in females. researchgate.netnih.govresearchgate.net

Here is a summary of findings on cognitive effects in Pahenu2 mice:

| Treatment Regimen | Cognitive Deficits | Notes |

| Lifelong weekly this compound (initiated near birth) | Prevented | Compared to mice treated only as adults. researchgate.netresearchgate.netnih.gov |

| Weekly this compound (initiated near birth, discontinued in adulthood) | Reappeared | Deficits emerged after treatment cessation. researchgate.netresearchgate.netnih.gov |

| Twice weekly this compound (initiated near birth, discontinued in adulthood) | Reappeared | Deficits emerged after treatment cessation, particularly in females. researchgate.netnih.govresearchgate.net |

Preclinical Assessment of Immunomodulatory Strategies

The inherent immunogenicity of the non-mammalian PAL enzyme is a challenge in developing it as an enzyme substitution therapy. researchgate.netplos.org Preclinical studies have assessed immunomodulatory strategies, primarily PEGylation, to mitigate this challenge. The PEGylation of recombinant PAL, as in this compound, has been shown to attenuate immunogenicity in animal models of PKU. tga.gov.auresearchgate.netplos.org Studies in ENU2 mice demonstrated reduced immune response against the protein portion of this compound due to PEGylation. tga.gov.au Optimization of PEGylation methods, including the choice of PEG structure and size, has been a key factor in developing an effective therapeutic enzyme with reduced antigenicity. researchgate.netplos.org Despite PEGylation, an immune response to this compound can still occur, involving the development of antibodies against both the PAL protein and the PEG moiety. tga.gov.aueuropa.eunih.gov

Advanced Analytical and Computational Methodologies in Pegvaliase Research

Structural Biology Techniques for Enzyme Characterization

Structural biology techniques are fundamental to understanding the molecular architecture of PALs, including the Anabaena variabilis PAL (AvPAL) that forms the basis of Pegvaliase. While several crystal structures of PAL enzymes have been determined, obtaining structures with the natural ligand, L-phenylalanine, or the product, trans-cinnamic acid, bound in the active site can be challenging. researchgate.net These techniques aim to elucidate the arrangement of amino acid residues that form the active site and the autocatalytically formed 4-methylideneimidazole-5-one (MIO) adduct, which is essential for the enzyme's deamination activity. biorxiv.org Characterization studies on the recombinant AvPAL intermediate, before PEGylation, have involved techniques such as molecular mass spectrometry, N-terminal sequencing, C-terminal sequencing, and peptide mapping with LC-MS detection to confirm its primary structure. europa.eu Peptide profiles generated on RP-HPLC systems have been used, and the active site peptide has been detected using ESI-TOF. europa.eu These methods contribute to ensuring the quality and consistency of the protein component of this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed to investigate the catalytic mechanism of PAL enzymes at an atomic level. This approach combines the accuracy of quantum mechanics for the chemically reactive region (e.g., the active site with the MIO group and substrate) with the computational efficiency of molecular mechanics for the rest of the protein and surrounding environment. biorxiv.org QM/MM simulations have been used to study the transition states and intermediate states of the deamination reaction catalyzed by AvPAL. biorxiv.orgresearchgate.net These studies can reveal the sequence of events during the catalytic cycle, such as the abstraction of a proton from the substrate by a catalytic residue like Y314 and the subsequent attack conformation with the MIO group. biorxiv.org By analyzing the free energy profiles of different mutated models using QM/MM methods, researchers can identify how specific mutations impact the catalytic power of the enzyme, with factors like electrostatic interactions and favorable substrate alignment playing significant roles. researchgate.net QM/MM studies have also been used in conjunction with molecular dynamics simulations to understand the mechanistic basis by which mutations enhance enzyme activity, including the stabilization of transition and intermediate states. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational changes of enzymes like PALs over time. These simulations provide insights into the flexibility of the enzyme structure, the movement of residues, and the diffusion and binding of substrates within the active site. biorxiv.orgnih.gov MD simulations can help characterize the stability of the enzyme-substrate complex and the formation of the near-attack conformation necessary for catalysis. nih.gov Studies using MD, including techniques like metadynamics and steered molecular dynamics (SMD), have been used to assess how mutations affect catalytic activity through various mechanisms. biorxiv.orgnih.gov These mechanisms include decreasing the root mean square fluctuation (RMSF) of the substrate in the active site, improving the proximity of the substrate to catalytic residues, stabilizing the substrate in the near-attack conformation, and facilitating substrate diffusion into the active site. nih.gov MD simulations can also reveal local fluctuations in the active site that impact the near-attack conformation. nih.gov

Machine Learning Approaches for Enzyme Engineering

Machine learning (ML) approaches are increasingly being integrated into enzyme engineering workflows to accelerate the discovery and design of improved enzyme variants. nih.govcaltech.edu Given the vast sequence space of proteins, traditional experimental methods and even classical computational techniques face challenges in comprehensively exploring potential mutations that could enhance enzyme properties. nih.gov ML models can learn complex relationships between protein sequences and their functional properties, such as activity, stability, and substrate specificity. nih.govcaltech.edu In the context of PALs and this compound, ML can contribute to identifying "hotspot" residues where mutations are likely to have a positive impact on enzyme fitness. biorxiv.orgtufts.edu By leveraging data from high-throughput screening methods like deep mutational scanning (DMS), ML models can predict the effect of single or multiple mutations and guide the design of targeted mutagenesis libraries. biorxiv.orgnih.govtufts.edu This data-driven approach reduces the experimental effort required to identify beneficial mutations and provides insights into the underlying mechanisms by which these mutations improve enzyme activity. nih.govacs.org ML-supported workflows can help prioritize variants for experimental validation, leading to the identification of enzymes with enhanced catalytic rates or other desired characteristics. nih.govmpg.de

Future Research Directions in Pegvaliase and Pal Enzyme Technologies

Novel Drug Delivery Systems for PAL Enzymes

Developing alternative delivery methods for PAL enzymes is a key area of future research. The goal is to improve patient convenience and potentially reduce the frequency of administration and associated side effects. biorxiv.orgamegroups.org

Oral Administration Strategies

Oral delivery of therapeutic enzymes like PAL faces significant challenges due to the harsh environment of the gastrointestinal tract, including low pH and proteolytic degradation. amegroups.orgresearchgate.netacs.org Despite these hurdles, the potential benefits of an oral therapy, such as improved patient compliance and reduced risk of injection-related issues, drive research in this area. biorxiv.orgamegroups.org

Strategies being investigated to enable oral administration include the use of protective carriers and formulations. For instance, research has explored incorporating PAL into silk fibroin matrices, which have shown the ability to stabilize the enzyme and enable its controlled release in simulated intestinal fluid. biorxiv.org This approach preserved PAL bioactivity at 37°C for over a month in studies. biorxiv.org Another avenue involves encapsulating PAL within capsules made from plant-derived polysaccharides, designed to resist the acidic stomach environment and release the enzyme in the intestine. phenylketonurianews.comresearchgate.net Studies have indicated that certain capsule formulations can maintain enzyme stability during transit through simulated gastric fluid. phenylketonurianews.com

Furthermore, utilizing genetically engineered microorganisms, such as probiotics, to express and deliver PAL directly to the intestine is being explored as a potential oral delivery system. amegroups.orgresearchgate.net This approach could allow for the metabolism of dietary phenylalanine within the gut lumen before it is absorbed into the bloodstream. researchgate.net

Encapsulation and Nanoparticle Delivery

Encapsulation techniques and nanoparticle-based delivery systems are being investigated to protect PAL enzymes from degradation and facilitate their transport to target sites. patsnap.comamegroups.orgacs.orgresearchgate.net These systems can involve various materials and methods to encapsulate or associate the enzyme with a carrier.

Microparticulate systems, such as those based on silica (B1680970) sol-gel materials, have shown promise in protecting entrapped PAL proteins against intestinal proteases and low pH in in vitro studies. researchgate.netnih.govnih.gov However, studies in mouse models have shown only marginal reductions in plasma phenylalanine levels, suggesting that optimizing substrate accessibility within the matrix is crucial. researchgate.net

Nanoparticles, including polymeric nanoparticles made from materials like poly(lactide-co-glycolide) (PLGA), are being explored for their ability to enhance the delivery of therapeutic enzymes. ulisboa.ptmdpi.com These nanoparticles can encapsulate enzymes or have them coated on their surface, facilitating cellular uptake and delivery to specific cellular compartments like lysosomes. mdpi.com Research comparing encapsulated versus surface-coated enzyme formulations in nanoparticles has indicated that encapsulation may offer superior delivery efficiency. mdpi.com Noncovalent enzyme nanogels formed via photocleavable linkages are also being investigated as a method to encapsulate and stabilize enzymes like PAL, potentially enhancing their stability in challenging environments and allowing for controlled release of the active enzyme. acs.org

Next-Generation PAL Enzyme Engineering